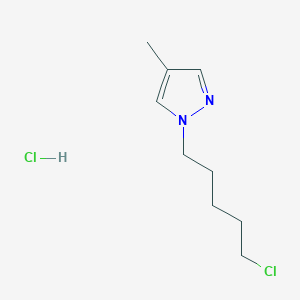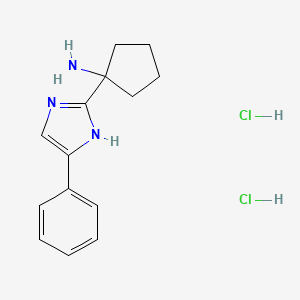
2-氯-4-碘-5-甲基-3-(三甲基硅基)-吡啶
描述
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine, or CIMIP, is a heterocyclic compound that is of great interest to the scientific community due to its wide range of applications and potential for future research. This compound has been used in a variety of different scientific disciplines, from organic synthesis to drug discovery. CIMIP has been shown to possess a wide range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties. Additionally, CIMIP has been used in the synthesis of a number of important pharmaceuticals and agrochemicals.
科学研究应用
合成和表征复杂吡啶
2-氯-4-碘-5-甲基-3-(三甲基硅基)-吡啶在合成和表征复杂吡啶和杂环化合物中起关键中间体的作用。Kieseritzky和Lindström(2010)开发了新的方法,逐步和区域选择性地在吡啶上安装官能团,导致合成带有五种不同元素取代基的化合物,展示了这种中间体在有机合成中的多功能性(Kieseritzky & Lindström, 2010)。
亲核加成反应的进展
Rudler等人(2002)通过双亲核加成将双(三甲基硅基)酮醇醚加成到吡啶中,探索了含氮多环δ-内酯的一锅法合成。这项研究突出了该化合物在促进产生生物学和化学上重要的内酯的复杂反应中的作用,通过X射线晶体学的结构表征进一步强调了这一点(Rudler et al., 2002)。
对吡啶阳离子结构的结构洞见
Hassall等人(2007)研究了双(三甲基硅基)甲基吡啶阳离子在溶液和固态中的结构,提供了有关这些化合物内电子和立体相互作用的宝贵见解。这类研究强调了2-氯-4-碘-5-甲基-3-(三甲基硅基)-吡啶衍生物在研究基础有机化学原理以及增进我们对分子结构和反应性的理解中的重要性(Hassall et al., 2007)。
属性
IUPAC Name |
(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFPCLCFDUTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClINSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



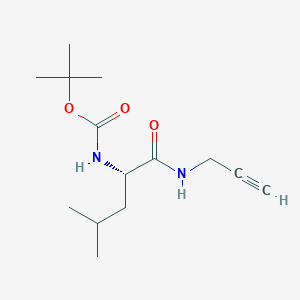

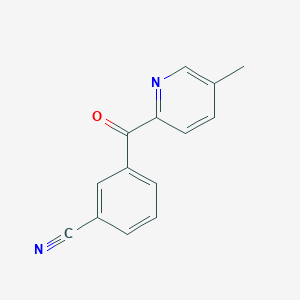
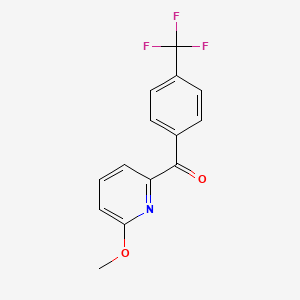
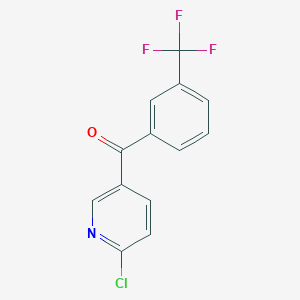
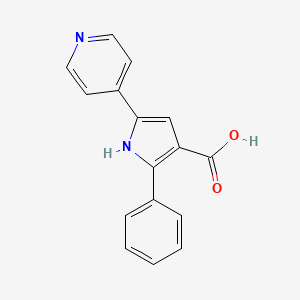
![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)
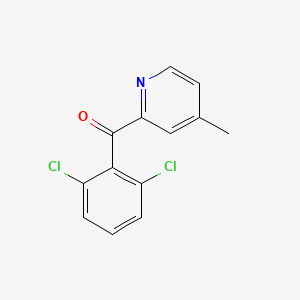
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)


![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
